Ginsenoside Ra2

Vue d'ensemble

Description

Le ginsenoside Ra2 est un type de saponoside triterpénoïde présent dans les racines du Panax ginseng, une plante médicinale appartenant à la famille des Araliaceae. Les ginsénosides sont les principaux composants actifs responsables des effets pharmacologiques du ginseng, qui comprennent des propriétés anti-inflammatoires, anticancéreuses et neuroprotectrices . Le this compound, ainsi que d'autres ginsénosides, contribue au potentiel thérapeutique du ginseng.

Applications De Recherche Scientifique

Therapeutic Applications

- Anti-inflammatory Effects

- Anti-fibrotic Properties

-

Potential Anti-cancer Activity

- While direct evidence of anti-cancer activity specific to this compound is limited, related ginsenosides have shown promise in cancer therapy. For instance, ginsenosides can induce apoptosis in cancer cells by modulating key signaling pathways such as Bcl-2/Bax/Caspase-3 . Research into Ra2's role in enhancing the efficacy of conventional chemotherapy agents is ongoing.

- Cardiovascular Health

Case Study 1: Anti-inflammatory Effects

A study involving LPS-stimulated RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Case Study 2: Skin Fibrosis

In vitro studies have shown that this compound inhibits collagen production in human dermal fibroblasts, suggesting its application in treating skin fibrosis conditions such as keloids or hypertrophic scars .

Data Table: Summary of Pharmacological Effects

Mécanisme D'action

Target of Action

Ginsenoside Ra2, a triterpenoid saponin found in Panax ginseng, has been shown to have significant pharmacological activities in various systems . The primary targets of this compound are cancer cells, particularly breast cancer cells . These cells possess distinct biological characteristics, including high metabolic activity, mitochondrial dysfunction, and resistance to cell death . This compound can modify these hallmarks of tumor cells, representing a promising approach to tumor treatment .

Mode of Action

This compound interacts with its targets by changing the functional hallmarks of tumor cells . It has been suggested that the presence of a hydroxyl group at the C-3 or C-20 position on the Ginsenoside molecule plays a critical role in its activity . This interaction results in changes in the tissue structure, function, and metabolism of tumor cells and their internal and external environment .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit vascular endothelial growth factor-induced migration, tube formation, and proliferation of primary cultured human umbilical vascular endothelial cells . The activation of Akt/mammalian target of the rapamycin signaling cascade in these cells is also inhibited . These effects on biochemical pathways result in the inhibition of tumor cell proliferation, invasion, and avoidance of apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of angiogenesis and metastasis, as well as the induction of cell cycle arrest and apoptosis . These effects result in the suppression of tumor growth and the enhancement of the body’s immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the P. ginseng wild population exhibits three types of ginsenoside profiles affected by genetic and environmental factors . Furthermore, diverse regulatory controls of ginsenoside biosynthesis may be linked to the existence of multiple copies of metabolic genes and isoforms of biosynthetic enzymes . The diverse expression patterns of these isoforms in tissues and at different embryonic stages may be correlated with environmental and/or developmental cues .

Analyse Biochimique

Biochemical Properties

Ginsenoside Ra2 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating signaling pathways. Additionally, this compound can bind to steroid receptors, influencing the expression of genes involved in inflammation and cell proliferation . These interactions highlight the compound’s potential in modulating biochemical pathways critical for health and disease.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspases, which are enzymes that play essential roles in apoptosis . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, this compound influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . These effects underscore its potential as a therapeutic agent in cancer treatment and other diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, this compound can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses . This inhibition reduces the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase, enhancing the cell’s antioxidant capacity . These molecular interactions provide a comprehensive understanding of how this compound influences cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound remains stable under physiological conditions, maintaining its bioactivity over extended periods . Long-term exposure to this compound in cell cultures has demonstrated sustained anti-proliferative and anti-inflammatory effects, suggesting its potential for chronic therapeutic applications . These findings highlight the importance of understanding the temporal dynamics of this compound’s effects in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce inflammation without significant adverse effects . At higher doses, some studies have reported potential toxicity, including liver and kidney damage . These findings indicate a threshold effect, where the therapeutic benefits of this compound are maximized at optimal dosages, while higher doses may lead to toxicity. Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These enzymes convert this compound into various metabolites, which may have distinct biological activities. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism. These effects on metabolic pathways highlight the compound’s potential in managing metabolic disorders, such as diabetes and obesity.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du ginsenoside Ra2 implique l'extraction et la purification à partir des racines de ginseng. Les méthodes traditionnelles comprennent l'extraction par solvant suivie de techniques chromatographiques pour isoler le composé. Des progrès récents en biologie synthétique ont permis la production de ginsénosides en utilisant des micro-organismes modifiés génétiquement tels que Saccharomyces cerevisiae . Cette méthode implique l'expression des enzymes clés impliquées dans la voie biosynthétique des ginsénosides, permettant une production à grande échelle.

Méthodes de production industrielle : La production industrielle de this compound implique généralement la culture de plantes de ginseng, suivie d'une extraction à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite soumis à diverses techniques chromatographiques, telles que la chromatographie liquide haute performance (HPLC), pour purifier le this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le ginsenoside Ra2 subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation. Ces réactions peuvent modifier la structure du this compound, conduisant à la formation de différents dérivés.

Réactifs et conditions courants :

Hydrolyse : L'hydrolyse acide ou enzymatique peut rompre les liaisons glycosidiques dans le this compound, conduisant à la formation d'aglycones et de fragments de sucre.

Oxydation : Les agents oxydants tels que le peroxyde d'hydrogène peuvent oxyder les groupes hydroxyle dans le this compound, conduisant à la formation de dérivés oxydés.

Glycosylation : Les glycosyltransférases peuvent ajouter des fragments de sucre à la structure aglycone du this compound, formant des dérivés glycosylés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés déglycosylés et oxydés du this compound, qui peuvent présenter des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

Chimie : Le this compound sert de composé précieux pour étudier les relations structure-activité des saponines et de leurs dérivés.

5. Mécanisme d'action

Le this compound exerce ses effets par l'intermédiaire de multiples cibles et voies moléculaires:

Anti-inflammatoire : Le this compound réduit l'inflammation en inhibant la production de cytokines pro-inflammatoires et en modulant la voie du facteur nucléaire-kappa B (NF-κB).

Neuroprotection : Il protège les neurones du stress oxydatif et de l'apoptose en activant les voies antioxydantes et en inhibant la production d'espèces réactives de l'oxygène (ROS).

Comparaison Avec Des Composés Similaires

Le ginsenoside Ra2 fait partie d'une grande famille de ginsénosides, qui comprend des composés tels que le ginsenoside Rb1, Rb2, Rc, Rd et Re . Comparé à ces composés similaires, le this compound est unique en raison de son modèle de glycosylation spécifique et de ses propriétés pharmacologiques distinctes .

Composés similaires :

Ginsenoside Rb1 : Connu pour ses effets anti-inflammatoires et neuroprotecteurs.

Ginsenoside Rb2 : Présente des propriétés anticancéreuses et antidiabétiques.

Ginsenoside Rc : Il a été démontré qu'il avait des effets anti-inflammatoires et antioxydants.

Ginsenoside Rd : Connu pour ses propriétés neuroprotectrices et anticancéreuses.

Ginsenoside Re : Présente des effets anti-inflammatoires, anticancéreux et cardioprotecteurs.

Activité Biologique

Ginsenoside Ra2 is a saponin derived from Panax ginseng, a plant known for its numerous health benefits. This compound has garnered attention in recent years due to its potential therapeutic effects across various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

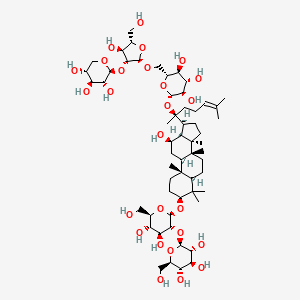

This compound belongs to the protopanaxadiol (PPD) group of ginsenosides and has a specific chemical structure characterized by multiple sugar moieties. Its structure can be described as follows:

- Chemical Formula : C₃₃H₄₆O₁₁

- Structure : Contains five sugar units linked to the aglycone core, with significant hydroxyl groups at specific positions.

The biological activity of this compound is thought to be influenced by its ability to interact with various cellular pathways, including:

- Modulation of cell signaling pathways such as NF-κB and MAPK.

- Regulation of apoptotic pathways , promoting cell death in cancer cells.

- Influence on inflammatory responses , contributing to its anti-inflammatory effects.

Pharmacological Effects

This compound has been studied for its diverse pharmacological activities. Key findings from various studies are summarized below:

Case Studies and Research Findings

- Anticancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBIBJSWHIZNCA-BGPUAMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317134 | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83459-42-1 | |

| Record name | Ginsenoside Ra2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83459-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.